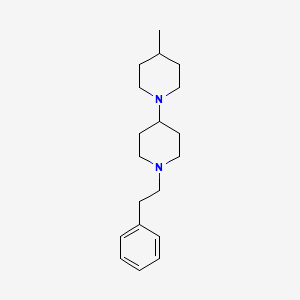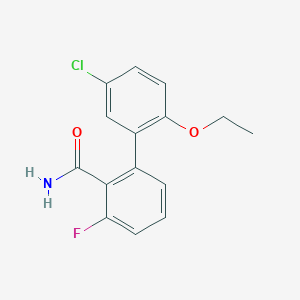![molecular formula C20H29N3O2S B5672412 9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672412.png)
9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves strategies such as intramolecular spirocyclization of pyridine substrates. For instance, one method entails the in situ activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of a titanium compound (Parameswarappa & Pigge, 2011). This exemplifies a general approach to constructing the complex spirocyclic framework characteristic of this compound class.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spiro-annulated framework, often resulting in compounds with symmetrical or asymmetrical configurations. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating these structures, revealing details such as the conformation of the spirocyclic ring and the spatial arrangement of substituents (Zhou et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various organic reactions, such as Michael additions, which are pivotal for further functionalization of the core structure (Islam et al., 2017). These reactions expand the utility of diazaspiro[5.5]undecane derivatives in synthetic organic chemistry by enabling the introduction of diverse functional groups.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The spirocyclic nature of these molecules often leads to unique physical characteristics that can influence their behavior in solution and solid-state applications. Understanding these properties is essential for their practical application in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence and position of nitrogen atoms within the spirocyclic framework. These properties are critical for their function as intermediates in organic synthesis and their potential biological activities. Studies have explored their reactivity patterns, providing insights into their stability and reactivity under different chemical conditions (Yang et al., 2008).
Eigenschaften
IUPAC Name |
9-(3-ethylsulfanylpropanoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-2-26-14-7-19(25)22-12-9-20(10-13-22)8-6-18(24)23(16-20)15-17-5-3-4-11-21-17/h3-5,11H,2,6-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZYMOZZYTWZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(Ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5672342.png)
![3-{2-[(2-amino-6-methylpyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5672347.png)
![3-{[(1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5672352.png)
![(3aR*,9bR*)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5672359.png)
![N~1~-[rel-(3R,4S)-1-(3-fluoro-2-pyridinyl)-4-propyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5672373.png)

![N-methyl-4-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B5672376.png)
![3,5-dichloro-4-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5672381.png)
![N-(4-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5672391.png)

![4-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-6-methoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5672405.png)

![4-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B5672424.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5672432.png)